2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide
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Overview
Description
This compound is a type of acetamide, which is an organic compound that includes a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . Acetamides are often used in organic synthesis and can exhibit a variety of biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a type of heterocyclic compound containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many important drugs and can have various biological activities .Physical and Chemical Properties Analysis
Typically, acetamides are solid at room temperature and have higher boiling points than alcohols of similar molar mass . They are also generally soluble in water .Scientific Research Applications
Sulfonamides in Drug Development
Sulfonamide compounds, characterized by the sulfonamide group, play a crucial role in modern drug development due to their diverse pharmacological activities. These compounds serve as the foundation for a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX-2 inhibitors. Notably, sulfonamides have been the focus of recent patents, particularly in the development of novel antiglaucoma agents and antitumor agents targeting carbonic anhydrase isoforms IX and XII. These advancements highlight the ongoing importance of sulfonamides in addressing critical therapeutic needs, such as cancer treatment and diagnostic tools, underscoring their potential for future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).
Medicinal Chemistry and Biological Activities
Sulfonamides exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. Research has identified N-sulfonylamino azinones as privileged heterocycles with potential applications in treating various conditions, including hypertension, inflammation, and cancer. The structural diversity of sulfonamides enables the development of competitive AMPA receptor antagonists for neurological disorders, showcasing the adaptability of sulfonamide derivatives in addressing complex health issues (Elgemeie, Azzam, & Elsayed, 2019).
Advances in Sulfonamide Inhibitors
The exploration of sulfonamide inhibitors has expanded, with research focusing on various therapeutic targets, including tyrosine kinase, HIV protease-1, and histone deacetylase 6. These developments reflect the versatile nature of sulfonamides in drug discovery, offering new avenues for treating diseases like HIV, cancer, and Alzheimer's. The continued innovation in sulfonamide-based drugs emphasizes their importance in medicinal chemistry, promising new solutions for longstanding health challenges (Gulcin & Taslimi, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as n-sulfonylamino azinones, have been found to interact with various targets, including the ampa receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as acetamide, have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to possess various biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities . These effects suggest that the compound may have a wide range of molecular and cellular impacts.
Properties
IUPAC Name |
2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c14-12(17)8-11-9-20-13(15-11)16-21(18,19)7-6-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,17)(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLMYFJZOBZSOP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC(=CS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC(=CS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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